(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate

Description

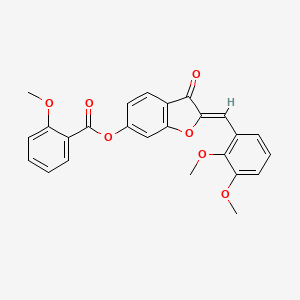

The compound “(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate” is a benzofuran derivative characterized by a Z-configured benzylidene group at the 2-position, a ketone at the 3-position, and a 2-methoxybenzoate ester substituent at the 6-position of the benzofuran core. Its structure combines methoxy-substituted aromatic systems, which influence its electronic and steric properties.

Properties

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O7/c1-28-19-9-5-4-8-18(19)25(27)31-16-11-12-17-21(14-16)32-22(23(17)26)13-15-7-6-10-20(29-2)24(15)30-3/h4-14H,1-3H3/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTXQRXPYOEYEY-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a complex organic compound with a unique structural framework that suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20O6. The compound features a benzofuran core, methoxy substituents, and a benzoate moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H20O6 |

| Molecular Weight | 356.37 g/mol |

| Purity | Typically ≥95% |

Anticancer Activity

Research indicates that compounds similar to (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. A study by Wang et al. (2021) demonstrated that benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . The specific mechanisms by which this compound exerts its anticancer effects require further investigation.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar benzofuran derivatives have shown effectiveness against various bacterial strains. For instance, compounds with structural similarities have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli . The exact antimicrobial mechanism of action for this compound remains to be elucidated.

Anti-inflammatory Effects

There is evidence that compounds within this chemical class may exhibit anti-inflammatory effects. Studies have shown that certain benzofuran derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential therapeutic applications for inflammatory diseases.

The proposed mechanisms of action for (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives include:

- Enzyme Inhibition : Compounds may inhibit enzymes involved in tumor progression and inflammation.

- Receptor Modulation : Interaction with specific cellular receptors could alter signaling pathways related to cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

- Case Study on Anticancer Activity : In vitro studies on similar benzofuran derivatives showed a significant reduction in viability of breast cancer cells after treatment with varying concentrations of the compound over 48 hours. The IC50 value was determined to be approximately 15 µM .

- Case Study on Antimicrobial Properties : A comparative study evaluated the antibacterial activity of several benzofuran derivatives against Gram-positive and Gram-negative bacteria. Results indicated that (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibited zones of inhibition comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

The compound's structural motifs are associated with various biological activities. Research indicates that derivatives of benzofuran exhibit anti-cancer properties, making this compound a candidate for further investigation in oncology.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related benzofuran derivatives against various cancer cell lines. Results demonstrated that compounds with similar structural features exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting potential for targeted cancer therapy .

| Compound Name | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | M-HeLa | 15 | High selectivity |

| Compound B | PC3 | 20 | Moderate activity |

| Compound C | Chang Liver | >50 | Low toxicity |

Organic Synthesis

The compound can serve as an intermediate in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and condensation reactions.

Example Reaction: Synthesis of Hydrazones

The compound can react with hydrazines to form hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

Given its unique electronic properties, (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings: Photophysical Properties

Studies have shown that compounds with similar structures exhibit favorable photophysical properties, such as high fluorescence quantum yields and stability under operational conditions . These characteristics are crucial for their application in optoelectronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzofuran derivatives, focusing on substituent variations, electronic effects, and inferred physicochemical or functional properties.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Observations

Halogen substituents (e.g., bromine in ) introduce electron-withdrawing effects, which may alter redox behavior or binding specificity in biological systems .

Steric and Solubility Considerations :

- Bulky substituents like 3,4,5-trimethoxyphenyl () may hinder molecular flexibility but improve membrane permeability due to increased lipophilicity .

- Polar functional groups (e.g., sulfonate in ) enhance aqueous solubility, making such derivatives more suitable for pharmaceutical formulations .

Functional Group Variations: Replacement of benzoate esters with propanoate () or sulfonate () alters metabolic pathways.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the benzofuran core via acid- or base-catalyzed cyclization of substituted phenolic precursors.

- Step 2: Condensation of the benzofuran intermediate with 2,3-dimethoxybenzaldehyde under reflux in ethanol or dichloromethane to form the benzylidene moiety.

- Step 3: Esterification with 2-methoxybenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions .

Key Conditions: - Temperature control (60–80°C for condensation, room temperature for esterification).

- Solvent choice (polar aprotic solvents enhance reaction rates).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced: How can contradictions in spectroscopic data (e.g., NMR peak overlaps) be resolved during structural confirmation?

Answer:

Contradictions arise due to:

- Overlapping signals in -NMR (e.g., aromatic protons or methoxy groups).

- Ambiguities in stereochemical assignments (Z/E isomerism).

Resolution Methods: - 2D NMR Techniques: HSQC and HMBC to correlate proton-carbon couplings, resolving aromatic region overlaps .

- NOESY: Differentiates Z/E isomers by spatial proximity of protons (e.g., benzylidene vs. benzofuran protons) .

- X-ray Crystallography: Definitive structural assignment if single crystals are obtainable .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

Answer:

- - and -NMR: Identify functional groups (e.g., methoxy, ester carbonyl, benzylidene CH).

- IR Spectroscopy: Confirms ester C=O (~1720 cm) and benzofuran C-O-C (~1250 cm) .

- Mass Spectrometry (HRMS): Validates molecular formula and fragmentation patterns .

- UV-Vis: Characterizes π→π* transitions in conjugated systems (e.g., benzylidene-benzofuran) .

Advanced: How can reaction conditions be optimized to minimize by-products (e.g., dimerization or hydrolysis)?

Answer:

By-Product Mitigation Strategies:

- Solvent Selection: Use anhydrous DMF or THF to suppress hydrolysis of the ester group .

- Catalyst Screening: Lewis acids (e.g., ZnCl) improve regioselectivity during benzylidene formation .

- Temperature Gradients: Lower temperatures (0–5°C) during esterification reduce side reactions .

- Real-Time Monitoring: TLC or HPLC tracks reaction progress and identifies by-product formation early .

Basic: What functional groups dictate the compound’s reactivity, and how?

Answer:

- Benzofuran Core: Susceptible to electrophilic substitution (e.g., nitration at the 5-position) .

- Benzylidene Moiety: Participates in Michael additions or Diels-Alder reactions due to α,β-unsaturated ketone .

- Ester Group: Hydrolyzes under basic conditions to carboxylic acid; reacts with Grignard reagents .

Advanced: What methodologies confirm the stereochemical configuration (Z vs. E) of the benzylidene group?

Answer:

- NOESY NMR: Cross-peaks between benzylidene proton and benzofuran protons confirm Z-configuration .

- X-ray Crystallography: Direct visualization of molecular geometry .

- Computational Modeling: DFT calculations predict -NMR chemical shifts for Z/E isomers, validated against experimental data .

Basic: Which purification techniques are most effective post-synthesis?

Answer:

- Column Chromatography: Optimal for separating polar by-products (e.g., unreacted benzaldehyde) using silica gel and ethyl acetate/hexane .

- Recrystallization: Ethanol or methanol recovers high-purity crystals if the compound is thermally stable .

- HPLC: Resolves isomers or closely related derivatives with >95% purity .

Advanced: How can inconsistencies in bioactivity data (e.g., IC50_{50}50 variability) across assays be addressed?

Answer:

Sources of Variability:

- Assay conditions (pH, solvent DMSO concentration).

- Cell line-specific metabolic profiles.

Solutions: - Standardized Protocols: Fixed DMSO concentration (<0.1%) and matched pH across assays .

- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT) assays .

- Solubility Studies: Pre-test compound solubility in assay buffers using dynamic light scattering .

Basic: How is compound purity and stability assessed during storage?

Answer:

- Purity: HPLC (C18 column, acetonitrile/water gradient) quantifies impurities; TLC monitors degradation .

- Stability:

- Thermal: DSC (differential scanning calorimetry) identifies decomposition temperatures .

- Light Sensitivity: Store in amber vials at –20°C under inert gas (N) to prevent oxidation .

Advanced: What strategies elucidate the compound’s mechanism of enzyme inhibition?

Answer:

- Enzyme Kinetics: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., COX-2) .

- X-ray Crystallography: Co-crystallization with target enzymes reveals atomic-level interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.